N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
Overview
Description
The compound “N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide” is a complex organic molecule. It contains a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceutical drugs. The presence of both an amine group (-NH2) and a methoxy group (-OCH3) suggests that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate sulfonyl chloride with an amine to form the sulfonamide linkage. The methoxy group could be introduced through a Williamson ether synthesis or a similar method .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonamide group attached to two aromatic rings. The chlorine and methyl groups on one of the aromatic rings could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amine group could be acylated or alkylated, and the methoxy group could be cleaved under acidic conditions. The aromatic rings could also participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the sulfonamide group could enhance the compound’s solubility in water, while the aromatic rings could contribute to its stability .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S2/c1-14-3-4-16(13-20(14)21)23-30(26,27)18-9-5-15(6-10-18)22-29(24,25)19-11-7-17(28-2)8-12-19/h3-13,22-23H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVKBPKTHUCBRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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